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Abstract

Ethyl 4-hydroxyquinoline-3-carboxylate is a pivotal heterocyclic compound that serves as a
versatile intermediate in the synthesis of a wide array of biologically active molecules. Its
discovery and the development of its synthesis, primarily through the Gould-Jacobs reaction,
have been instrumental in the advancement of medicinal chemistry, particularly in the creation
of quinolone-based pharmaceuticals and other valuable agrochemicals. This technical guide
provides a comprehensive overview of the discovery, history, and synthetic methodologies
associated with Ethyl 4-hydroxyquinoline-3-carboxylate, with a focus on detailed
experimental protocols, quantitative data, and the underlying chemical principles.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous
natural and synthetic compounds with diverse pharmacological activities. Among the various
quinoline derivatives, Ethyl 4-hydroxyquinoline-3-carboxylate (also known as ethyl 4-oxo-
1,4-dihydroquinoline-3-carboxylate) holds a significant position as a key building block.[1] Its
structure, featuring a 4-hydroxyquinoline core with a carboxylate group at the 3-position, allows
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for a multitude of chemical modifications, making it an ideal precursor for the synthesis of
complex molecules with therapeutic potential. This compound has been instrumental in the
development of antibacterial agents, and its derivatives have been explored for various other
medicinal applications.[2][3]

History and Discovery

The journey to the synthesis and understanding of 4-hydroxyquinoline derivatives is intrinsically
linked to the pioneering work on quinoline chemistry in the late 19th and early 20th centuries.
The development of synthetic routes to the quinoline core, such as the Skraup, Doebner-von
Miller, and Combes reactions, laid the groundwork for the exploration of its various substituted
analogs.

The most direct and historically significant method for the synthesis of Ethyl 4-
hydroxyquinoline-3-carboxylate is the Gould-Jacobs reaction, first reported by R. Gordon
Gould and Walter A. Jacobs in 1939. This reaction provides an efficient route to 4-
hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or related
reagents. The discovery of the Gould-Jacobs reaction was a significant milestone, enabling the
systematic synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives and paving the way for
the development of important classes of drugs, including the quinolone antibiotics. The first 3-
carboxyl-substituted 4-hydroxyquinoline with antibacterial effects was discovered
serendipitously as an intermediate by-product in the synthesis of chloroquine.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-hydroxyquinoline-3-carboxylate
is presented in the table below.
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Property Value Reference
CAS Number 26892-90-0 [4]
Molecular Formula C12H11NOs3 [1][5]
Molecular Weight 217.22 g/mol [41[5]
White to light yellow or light
Appearance
orange powder/crystal
Melting Point 271 °C (lit.)
Soluble in common organic
Solubility solvents like ethanol, DMSO,
and DMF.
YBEOYBKKSWUSBR-
InChIKey [1][4]
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Synthetic Methodologies

The synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate is predominantly achieved through
the Gould-Jacobs reaction. However, other classical named reactions for quinoline synthesis,
such as the Conrad-Limpach synthesis, Camps cyclization, and Niementowski synthesis, can
also be adapted to produce related 4-hydroxyquinoline structures.

The Gould-Jacobs Reaction: The Primary Synthetic
Route

The Gould-Jacobs reaction is a versatile and widely used method for the preparation of 4-
hydroxyquinolines.[6] The reaction proceeds in two main stages: the initial condensation of an
aniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate
intermediate, followed by a thermal cyclization to yield the 4-hydroxyquinoline-3-carboxylate.

The mechanism of the Gould-Jacobs reaction involves the following key steps:

» Nucleophilic Substitution: The reaction begins with the nucleophilic attack of the aniline
nitrogen on the ethoxymethylenemalonate, leading to the substitution of the ethoxy group.
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 Intermediate Formation: This initial step forms the diethyl 2-
((phenylamino)methylene)malonate intermediate.

o Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high
temperatures. This is a 6-electron electrocyclic reaction.

o Tautomerization: The resulting cyclized product exists in equilibrium between its keto and
enol tautomeric forms, with the 4-hydroxy (enol) form being a significant contributor.

Reactants

(Diethyl Ethoxymethylenemalonate)

Intermediate

Product

+ DEEM (
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Click to download full resolution via product page

Gould-Jacobs Reaction Mechanism

This protocol is a generalized procedure based on common practices for the Gould-Jacobs

reaction.

Materials:

Aniline

Diethyl ethoxymethylenemalonate (DEEM)

Ethanol

Sodium carbonate (Na2COs) solution

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
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o Water

Procedure:

o Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a condenser, place the high-boiling point solvent (e.g., Dowtherm A).

e Heating: Heat the solvent to reflux temperature (approximately 250 °C).

o Addition of Intermediate: In a separate flask, react aniline with an equimolar amount of
diethyl ethoxymethylenemalonate, typically by gentle heating, to form the intermediate
diethyl 2-((phenylamino)methylene)malonate. This can sometimes be done in situ.

e Cyclization: Slowly add the pre-formed intermediate (or the mixture of aniline and DEEM) to
the hot solvent. The addition should be controlled to maintain a steady reflux.

o Reaction Time: Continue heating and stirring the reaction mixture for a specified period,
often ranging from 15 minutes to several hours, depending on the scale and specific
conditions.

e Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room
temperature. The product, Ethyl 4-hydroxyquinoline-3-carboxylate, will typically
precipitate as a solid.

« Isolation: Collect the solid product by filtration.

e Washing: Wash the crude product with a suitable solvent, such as ethanol or petroleum
ether, to remove the high-boiling point solvent and any unreacted starting materials.

 Purification: The crude product can be further purified by treating it with an agqueous solution
of sodium carbonate to remove any acidic impurities, followed by washing with water and
drying. Recrystallization from a suitable solvent like ethanol can be performed to obtain a
product of high purity.
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General Experimental Workflow

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b372582?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Temperatur

Reactants Solvent °C) Time Yield (%) Reference
e

Aniline, . -

Dowtherm A ~250 15-30 min Not specified
DEEM
Diethyl 2-
henylamino Polyphosphor

P y- ) yF_) P 70 4h 70

methylidene- ic acid, POCls

malonate

Aniline, Ethanol,
100-200 35h 76

DEEM Phenyl ether

Alternative Synthetic Routes

While the Gould-Jacobs reaction is the most common method, other named reactions in

quinoline synthesis can be employed to generate the 4-hydroxyquinoline core.

e Conrad-Limpach Synthesis: This method involves the reaction of anilines with -ketoesters.

[7][8] The reaction conditions (temperature) determine whether a 2-hydroxyquinoline or a 4-

hydroxyquinoline is the major product.[8] For the synthesis of 4-hydroxyquinolines, the

reaction is typically carried out at higher temperatures.[7][8]

o Camps Cyclization: The Camps cyclization involves the intramolecular cyclization of an o-

acylaminoacetophenone in the presence of a base to form 2- and 4-hydroxyquinolines.[9][10]

[11] The ratio of the two products depends on the reaction conditions and the structure of the

starting material.[11]

» Niementowski Quinoline Synthesis: This reaction involves the condensation of anthranilic

acid with a ketone or aldehyde to produce y-hydroxyquinoline derivatives.[12]

Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity and purity of Ethyl 4-

hydroxyquinoline-3-carboxylate. Below is a summary of expected spectroscopic data.
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Technique Expected Data

Signals corresponding to the ethyl group (a

triplet and a quartet), aromatic protons of the

1H NMR o
quinoline ring, and an exchangeable proton for
the hydroxyl/amide group.
Resonances for the carbonyl carbons of the
ester and the quinolone ring, carbons of the
13C NMR

ethyl group, and the aromatic carbons of the

quinoline core.

Characteristic absorption bands for the N-H and
R Spect O-H stretching (broad), C=0 stretching of the
ectrosco
P Py ester and the quinolone ring, and C=C

stretching of the aromatic rings.

A molecular ion peak corresponding to the
Mass Spectrometry molecular weight of the compound (217.22

g/mol).

Note: Specific, high-resolution spectra for the parent compound are not readily available in the
public domain. The data presented here are based on theoretical expectations and data from
closely related derivatives.

Role as a Versatile Synthetic Intermediate

Ethyl 4-hydroxyquinoline-3-carboxylate is rarely the final active molecule. Instead, its true
value lies in its utility as a versatile precursor for a wide range of more complex and biologically
active compounds. The hydroxyl and ester functionalities, along with the aromatic ring system,
provide multiple sites for further chemical modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Discovery and history of Ethyl 4-hydroxyquinoline-3-
carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b372582#discovery-and-history-of-ethyl-4-
hydroxyquinoline-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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